Sodium 4-cyano-3-methylbenzene-1-sulfinate
Description
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;4-cyano-3-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-4-8(12(10)11)3-2-7(6)5-9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
NUWOSHBOUHIPDI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
| Step | Description | Key Reagents and Conditions |
|---|---|---|
| 1. Sulfonylation | Introduction of sulfonyl chloride group onto 4-cyano-3-methylbenzene to form sulfonyl chloride intermediate | 4-cyano-3-methylbenzene, chlorosulfonic acid, low temperature (<5°C) |
| 2. Reduction | Conversion of sulfonyl chloride to sulfinic acid via reduction | Sodium sulfite (Na₂SO₃) or sodium dithionite, aqueous medium, heating (~80°C) |
| 3. Neutralization | Formation of sodium sulfinate salt by neutralizing sulfinic acid | Sodium hydroxide (NaOH), controlled pH (alkaline) |
| 4. Purification | Isolation and purification of the sodium sulfinate product | Recrystallization (ethanol/water), filtration, drying |
Detailed Procedure
Sulfonylation: The starting material, 4-cyano-3-methylbenzene, is reacted with chlorosulfonic acid under controlled low-temperature conditions to yield 4-cyano-3-methylbenzenesulfonyl chloride. Temperature control (<5°C) is essential to minimize side reactions and hydrolysis.
Reduction to Sulfinic Acid: The sulfonyl chloride intermediate is then treated with sodium sulfite or sodium dithionite in aqueous solution, typically heated to around 80°C for several hours (e.g., 3 hours), to reduce the sulfonyl chloride to the corresponding sulfinic acid.
Neutralization: The sulfinic acid is neutralized with sodium hydroxide to form the sodium salt, sodium 4-cyano-3-methylbenzene-1-sulfinate. pH control during this step is crucial to ensure complete conversion and stability of the sulfinate.
Purification: The crude product is purified by recrystallization from ethanol/water mixtures or by preparative high-performance liquid chromatography (HPLC) to achieve purity greater than 98%. Washing with ethanol removes inorganic salts and impurities.
Industrial-Scale Considerations
Continuous flow reactors are often employed for large-scale synthesis to maintain consistent temperature and mixing, improving yield and reducing by-products.
Solvent recovery (e.g., dichloromethane used in sulfonylation) and controlled addition rates of reagents help minimize environmental impact and improve process efficiency.
Monitoring by UV spectroscopy can track reaction progress and purity due to distinct absorption differences between sulfinates and sulfonates.
The following table summarizes typical analytical data used to confirm the identity and purity of this compound:
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CD₃OD) | Aromatic protons show characteristic splitting; methyl group appears as singlet around δ 2.3 ppm |
| ¹³C NMR (100 MHz, CD₃OD) | Cyano carbon resonance near δ 118 ppm; aromatic carbons deshielded due to -CN and -CH₃ groups |
| IR Spectroscopy | Strong absorption for nitrile C≡N stretch at ~2240 cm⁻¹; sulfinate S-O stretch between 1050–1150 cm⁻¹ |
| Mass Spectrometry (ESI-MS) | Negative ion mode shows molecular ion peak at m/z ~212.0 corresponding to C₈H₆NO₂S⁻ |
| Elemental Analysis | Carbon, hydrogen, nitrogen, and sulfur content consistent with theoretical values for the compound |
In literature and patent reports, typical yields for this compound synthesis range from 74% to 86% under optimized conditions. Reaction parameters such as temperature, pH, and reagent stoichiometry significantly influence the yield and purity.
| Parameter | Optimal Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Reaction Temperature | Sulfonylation: <5°C; Reduction: ~80°C | Low temp prevents side reactions; higher temp favors reduction efficiency |
| pH Control | Neutralization at pH 8–10 | Ensures complete salt formation and stability |
| Reagent Ratio | Sodium sulfite excess (1.5–2 equiv) | Drives reduction to completion, minimizes sulfonyl chloride residue |
| Purification Method | Recrystallization or preparative HPLC | Achieves >98% purity, removes inorganic impurities |
The preparation of this compound involves a well-established synthetic sequence starting from 4-cyano-3-methylbenzene via sulfonyl chloride intermediate formation, reduction to sulfinic acid, and neutralization to the sodium salt. Key factors for successful synthesis include precise temperature and pH control, choice of reducing agent, and effective purification techniques. Analytical characterization by NMR, IR, MS, and elemental analysis confirms product identity and purity. Industrial adaptations focus on continuous processing and solvent recovery to enhance sustainability and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-cyano-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 4-cyano-3-methylbenzene-1-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-cyano-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and methyl groups on the benzene ring influence its reactivity and selectivity in these reactions. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes through covalent modification of active site thiol groups.
Proteins: Modification of protein structure and function through sulfinylation reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
A structural comparison of Sodium 4-cyano-3-methylbenzene-1-sulfinate with analogous sulfinate salts highlights key differences in substituents and physicochemical properties:
Notes:
- The cyano group (-CN) is a stronger electron-withdrawing group compared to bromine (-Br) or chlorine (-Cl), significantly altering the electronic environment of the benzene ring.
- The methyl group (-CH₃) at position 3 in the target compound and Sodium 4-bromo-3-methylbenzene-1-sulfinate provides steric hindrance and mild electron-donating effects, contrasting with the electron-withdrawing -Cl in Sodium 4-bromo-3-chlorobenzene-1-sulfinate .
Reactivity and Electronic Effects
- Electrophilic Substitution : The -CN group deactivates the benzene ring, directing electrophiles to meta/para positions, whereas -Br and -Cl exhibit moderate deactivation with ortho/para directionality.
- Nucleophilic Reactions: The sulfinate group (-SO₂⁻Na⁺) in all compounds acts as a nucleophile.
- Thermal Stability : While direct thermal data for the target compound is unavailable, sulfinates with electron-withdrawing groups (e.g., -CN) typically exhibit lower thermal stability compared to those with electron-donating groups (e.g., -CH₃) .

Physicochemical Properties
- Solubility : The target compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the polar -CN and sulfinate groups. This contrasts with the bromo and chloro analogs, which may exhibit lower solubility due to larger halogen atoms .
- Spectroscopic Data : Infrared (IR) spectra would show distinct absorption bands for -CN (~2240 cm⁻¹) and sulfinate S-O stretching (~1050–1150 cm⁻¹). Nuclear Magnetic Resonance (NMR) would reveal deshielded aromatic protons due to the -CN group’s strong electron-withdrawing effect .
Biological Activity
Sodium 4-cyano-3-methylbenzene-1-sulfinate (CAS No. 824-79-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and findings from diverse sources.
Chemical Structure and Synthesis
This compound is characterized by its sulfonate group attached to a cyano-substituted aromatic ring. The synthesis typically involves the reaction of appropriate sulfonyl halides with the corresponding aromatic compounds under controlled conditions to yield the sulfinate derivative. For instance, the synthesis process often employs methods that utilize halogenated solvents and bases such as pyridine to facilitate the reaction at low temperatures .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its inhibitory effects on specific enzymes and cellular processes.
1. Inhibition of Aromatase and Steroid Sulfatase
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against aromatase and steroid sulfatase (STS). These enzymes are crucial in steroidogenesis and are often targets in hormone-dependent cancers. For example, a related study reported IC50 values for various derivatives against aromatase ranging from 0.028 nm to 39 nm, indicating potent inhibition depending on structural modifications .
Table 1: Inhibitory Activity Against Aromatase
| Compound | IC50 Value (nM) |
|---|---|
| This compound | TBD |
| Ortho-fluoro derivative | 12 |
| Ortho-chloro derivative | 2.3 |
| Ortho-bromo derivative | 0.82 |
2. Antifungal Activity
Studies have also explored the antifungal properties of related compounds, particularly their efficacy against Candida species. For instance, a derivative demonstrated strong antifungal activity by inhibiting hyphal formation without exhibiting toxicity to human cells or model organisms like zebrafish embryos . This suggests potential therapeutic applications in treating fungal infections.
3. Anti-inflammatory and Anticancer Properties
The anti-inflammatory effects of compounds within this class have been documented, with mechanisms involving downregulation of cellular phosphorylation pathways leading to cell death in cancer models . Notably, certain derivatives showed promising anticancer activity against various human cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer), by acting as RAS inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the aromatic ring can significantly alter its potency against target enzymes. For instance, relocating halogen substituents from ortho to meta positions has been shown to decrease aromatase inhibitory activity, highlighting the importance of molecular configuration in drug design .
Case Studies
Several case studies illustrate the practical applications of this compound and its derivatives:
- Case Study 1 : A study involving a series of sulfinate derivatives demonstrated enhanced selectivity and potency against aromatase when specific structural modifications were applied. The findings suggested that optimizing lipophilicity through strategic substitutions could lead to more effective inhibitors for clinical use .
- Case Study 2 : Another investigation focused on the antifungal properties of a related compound that effectively disrupted Candida biofilms while maintaining low toxicity profiles in human cells, suggesting a viable therapeutic pathway for treating resistant fungal infections .
Q & A
Basic Question: What are the recommended synthetic routes for Sodium 4-cyano-3-methylbenzene-1-sulfinate, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves sulfonation of 4-cyano-3-methylbenzene derivatives followed by reduction to the sulfinate state. A common approach includes:
Sulfonation : Reacting 3-methyl-4-cyanobenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Reduction : Treating the intermediate with sodium sulfite or another reducing agent to yield the sulfinate salt.
Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (using methods akin to those in sodium 1-octanesulfonate purification ).
Critical Parameters : Monitor reaction temperature (<5°C during sulfonation to avoid side reactions) and use elemental analysis (C, N, S) to confirm purity (>98%).
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Methyl group protons appear as a singlet (~δ 2.3 ppm). Aromatic protons show splitting patterns dependent on substituent positions.
- ¹³C NMR : Cyano carbon resonates at ~δ 118 ppm; sulfinate sulfur-linked carbon at ~δ 140 ppm.
- IR Spectroscopy : Strong absorption for C≡N stretch (~2240 cm⁻¹) and S-O stretches (1050–1200 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode detects [M⁻] ion (theoretical m/z 212.0 for C₈H₆NO₂S⁻).
Validation : Compare with reference spectra of structurally analogous sulfinates (e.g., sodium 4-hydroxybenzenesulfonate ).
Advanced Question: How does the electron-withdrawing cyano group influence the sulfinate’s reactivity in nucleophilic substitutions?
Methodological Answer:
The cyano group activates the sulfinate moiety via:
Electron-Withdrawing Effect : Stabilizes transition states in SN2 reactions, enhancing nucleophilicity of the sulfinate ion.
Steric Considerations : The methyl group at the 3-position may hinder sterically demanding reactions.
Experimental Validation :
- Conduct kinetic studies using model reactions (e.g., alkylation with methyl iodide) under varied conditions (solvent polarity, temperature).
- Compare reactivity with non-cyano analogues (e.g., sodium 3-methylbenzenesulfinate) to isolate electronic effects .
Advanced Question: What experimental design strategies optimize reaction conditions when using this compound as a sulfinating agent?
Methodological Answer:
Use a factorial design approach to evaluate variables:
Data Contradiction: How to resolve discrepancies in reported solubility data across solvents?
Methodological Answer:
Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, 48 hr equilibration) using USP-grade solvents.
Analytical Consistency : Use gravimetric analysis or UV-Vis (λmax ~270 nm for quantification) instead of visual turbidity.
Systematic Documentation : Tabulate results with solvent polarity indices (e.g., Hansen parameters) to identify trends.
Example Table :
| Solvent | Solubility (mg/mL) | Polarity Index | Method Used |
|---|---|---|---|
| Water | 120 ± 5 | 10.2 | Gravimetric |
| Ethanol | 85 ± 3 | 5.2 | UV-Vis |
| Reference : Buffer solution preparation in pharmacopeial methods ensures reproducibility. |
Advanced Question: What computational methods predict the compound’s stability under varying pH conditions?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Model sulfinate degradation pathways (e.g., hydrolysis) at pH 2–12.
Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to assess bond dissociation energies (e.g., S-O vs. C-S bonds).
Experimental Correlation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation products .
Advanced Question: How to analyze competing reaction pathways in sulfinate-mediated cross-couplings?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S sulfinate) to track sulfur transfer pathways.
- In Situ Monitoring : React-IR or Raman spectroscopy to detect intermediates (e.g., sulfonyl radicals).
- Competition Experiments : Compare yields of products from parallel pathways (e.g., C-S vs. C-C bond formation) under identical conditions .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (cyano group toxicity risks).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfinate dust.
- Waste Disposal : Neutralize acidic residues before disposal (prevents HCN release).
Reference : Sigma-Aldrich safety guidelines for sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

